molecular formula C14H23Cl2N3O2 B1413328 N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2108997-89-1

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B1413328
CAS No.: 2108997-89-1
M. Wt: 336.3 g/mol
InChI Key: HBMZWAGWYUHAIK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a piperidine ring and a methoxyethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloronicotinic acid with piperidine to form 6-piperidin-4-ylnicotinic acid. This intermediate is then reacted with 2-methoxyethylamine to yield N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the nicotinamide core can produce dihydronicotinamide derivatives .

Scientific Research Applications

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinamide core are key structural features that enable binding to these targets, modulating their activity and leading to various biological effects. The methoxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is unique due to its combination of a nicotinamide core, piperidine ring, and methoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMZWAGWYUHAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 2
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 3
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 4
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 5
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 6
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

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